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molecular formula O2Si<br>SiO2 B128180 Silicon dioxide CAS No. 112945-52-5

Silicon dioxide

Cat. No. B128180
M. Wt: 60.084 g/mol
InChI Key: VYPSYNLAJGMNEJ-UHFFFAOYSA-N
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Patent
US05427709

Procedure details

Oxygen cleaning agent according to the invention was made as follows: a highly concentrated sodium silicate solution was prepared by reacting 45.4 kilograms of 99.9% silicic acid with 93.0 kilograms of 50% sodium hydroxide solution at 104.4° C. to 126.7° C. This temperature was maintained for four hours under reflux conditions not allowing the temperature to exceed 126.7° C. This material was then quenched with 68.0 kilograms of ASTM D1193 Type 1 demineralized water. Two hundred and twenty five grams of this 44% active polysilicate anion sodium silicate solution was mixed with one liter of ASTM D1193 Type 1 demineralized water to obtain a silicon dioxide:disodium oxide mole ratio of 1.83, a polysilicate anion concentration of 9.5% by weight and a pH of 12.4. This solution was then heated to 82.2° C. for two hours and filtered in steps through 50 micron, 10 micron and 3 micron filters. The solution was allowed to cool to room temperature, and five grams of 99.9% sodium molybdate was added as a corrosion inhibitor. Then 15 grams of 48 to 50% fluoroboric acid was added as an additional corrosion inhibitor reducing the pH to 11.93 and forming in situ sodium fluoroborate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.4 kg
Type
reactant
Reaction Step Two
Quantity
93 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=O.[Si:3]([OH:7])([OH:6])([OH:5])[OH:4].[OH-].[Na+:9]>>[Si:3]([O-:7])([O-:6])([O-:5])[O-:4].[Na+:9].[Na+:9].[Na+:9].[Na+:9].[Si:3](=[O:5])=[O:4] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
45.4 kg
Type
reactant
Smiles
[Si](O)(O)(O)O
Step Three
Name
Quantity
93 kg
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 104.4° C. to 126.7° C
TEMPERATURE
Type
TEMPERATURE
Details
This temperature was maintained for four hours under reflux conditions not
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to exceed 126.7° C
CUSTOM
Type
CUSTOM
Details
This material was then quenched with 68.0 kilograms of ASTM D1193 Type 1 demineralized water
ADDITION
Type
ADDITION
Details
Two hundred and twenty five grams of this 44% active polysilicate anion sodium silicate solution was mixed with one liter of ASTM D1193 Type 1 demineralized water

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Type
product
Smiles
[Si](=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05427709

Procedure details

Oxygen cleaning agent according to the invention was made as follows: a highly concentrated sodium silicate solution was prepared by reacting 45.4 kilograms of 99.9% silicic acid with 93.0 kilograms of 50% sodium hydroxide solution at 104.4° C. to 126.7° C. This temperature was maintained for four hours under reflux conditions not allowing the temperature to exceed 126.7° C. This material was then quenched with 68.0 kilograms of ASTM D1193 Type 1 demineralized water. Two hundred and twenty five grams of this 44% active polysilicate anion sodium silicate solution was mixed with one liter of ASTM D1193 Type 1 demineralized water to obtain a silicon dioxide:disodium oxide mole ratio of 1.83, a polysilicate anion concentration of 9.5% by weight and a pH of 12.4. This solution was then heated to 82.2° C. for two hours and filtered in steps through 50 micron, 10 micron and 3 micron filters. The solution was allowed to cool to room temperature, and five grams of 99.9% sodium molybdate was added as a corrosion inhibitor. Then 15 grams of 48 to 50% fluoroboric acid was added as an additional corrosion inhibitor reducing the pH to 11.93 and forming in situ sodium fluoroborate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.4 kg
Type
reactant
Reaction Step Two
Quantity
93 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=O.[Si:3]([OH:7])([OH:6])([OH:5])[OH:4].[OH-].[Na+:9]>>[Si:3]([O-:7])([O-:6])([O-:5])[O-:4].[Na+:9].[Na+:9].[Na+:9].[Na+:9].[Si:3](=[O:5])=[O:4] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
45.4 kg
Type
reactant
Smiles
[Si](O)(O)(O)O
Step Three
Name
Quantity
93 kg
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 104.4° C. to 126.7° C
TEMPERATURE
Type
TEMPERATURE
Details
This temperature was maintained for four hours under reflux conditions not
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to exceed 126.7° C
CUSTOM
Type
CUSTOM
Details
This material was then quenched with 68.0 kilograms of ASTM D1193 Type 1 demineralized water
ADDITION
Type
ADDITION
Details
Two hundred and twenty five grams of this 44% active polysilicate anion sodium silicate solution was mixed with one liter of ASTM D1193 Type 1 demineralized water

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Type
product
Smiles
[Si](=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05427709

Procedure details

Oxygen cleaning agent according to the invention was made as follows: a highly concentrated sodium silicate solution was prepared by reacting 45.4 kilograms of 99.9% silicic acid with 93.0 kilograms of 50% sodium hydroxide solution at 104.4° C. to 126.7° C. This temperature was maintained for four hours under reflux conditions not allowing the temperature to exceed 126.7° C. This material was then quenched with 68.0 kilograms of ASTM D1193 Type 1 demineralized water. Two hundred and twenty five grams of this 44% active polysilicate anion sodium silicate solution was mixed with one liter of ASTM D1193 Type 1 demineralized water to obtain a silicon dioxide:disodium oxide mole ratio of 1.83, a polysilicate anion concentration of 9.5% by weight and a pH of 12.4. This solution was then heated to 82.2° C. for two hours and filtered in steps through 50 micron, 10 micron and 3 micron filters. The solution was allowed to cool to room temperature, and five grams of 99.9% sodium molybdate was added as a corrosion inhibitor. Then 15 grams of 48 to 50% fluoroboric acid was added as an additional corrosion inhibitor reducing the pH to 11.93 and forming in situ sodium fluoroborate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.4 kg
Type
reactant
Reaction Step Two
Quantity
93 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=O.[Si:3]([OH:7])([OH:6])([OH:5])[OH:4].[OH-].[Na+:9]>>[Si:3]([O-:7])([O-:6])([O-:5])[O-:4].[Na+:9].[Na+:9].[Na+:9].[Na+:9].[Si:3](=[O:5])=[O:4] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
45.4 kg
Type
reactant
Smiles
[Si](O)(O)(O)O
Step Three
Name
Quantity
93 kg
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 104.4° C. to 126.7° C
TEMPERATURE
Type
TEMPERATURE
Details
This temperature was maintained for four hours under reflux conditions not
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to exceed 126.7° C
CUSTOM
Type
CUSTOM
Details
This material was then quenched with 68.0 kilograms of ASTM D1193 Type 1 demineralized water
ADDITION
Type
ADDITION
Details
Two hundred and twenty five grams of this 44% active polysilicate anion sodium silicate solution was mixed with one liter of ASTM D1193 Type 1 demineralized water

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Type
product
Smiles
[Si](=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05427709

Procedure details

Oxygen cleaning agent according to the invention was made as follows: a highly concentrated sodium silicate solution was prepared by reacting 45.4 kilograms of 99.9% silicic acid with 93.0 kilograms of 50% sodium hydroxide solution at 104.4° C. to 126.7° C. This temperature was maintained for four hours under reflux conditions not allowing the temperature to exceed 126.7° C. This material was then quenched with 68.0 kilograms of ASTM D1193 Type 1 demineralized water. Two hundred and twenty five grams of this 44% active polysilicate anion sodium silicate solution was mixed with one liter of ASTM D1193 Type 1 demineralized water to obtain a silicon dioxide:disodium oxide mole ratio of 1.83, a polysilicate anion concentration of 9.5% by weight and a pH of 12.4. This solution was then heated to 82.2° C. for two hours and filtered in steps through 50 micron, 10 micron and 3 micron filters. The solution was allowed to cool to room temperature, and five grams of 99.9% sodium molybdate was added as a corrosion inhibitor. Then 15 grams of 48 to 50% fluoroboric acid was added as an additional corrosion inhibitor reducing the pH to 11.93 and forming in situ sodium fluoroborate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.4 kg
Type
reactant
Reaction Step Two
Quantity
93 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=O.[Si:3]([OH:7])([OH:6])([OH:5])[OH:4].[OH-].[Na+:9]>>[Si:3]([O-:7])([O-:6])([O-:5])[O-:4].[Na+:9].[Na+:9].[Na+:9].[Na+:9].[Si:3](=[O:5])=[O:4] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
45.4 kg
Type
reactant
Smiles
[Si](O)(O)(O)O
Step Three
Name
Quantity
93 kg
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 104.4° C. to 126.7° C
TEMPERATURE
Type
TEMPERATURE
Details
This temperature was maintained for four hours under reflux conditions not
Duration
4 h
CUSTOM
Type
CUSTOM
Details
to exceed 126.7° C
CUSTOM
Type
CUSTOM
Details
This material was then quenched with 68.0 kilograms of ASTM D1193 Type 1 demineralized water
ADDITION
Type
ADDITION
Details
Two hundred and twenty five grams of this 44% active polysilicate anion sodium silicate solution was mixed with one liter of ASTM D1193 Type 1 demineralized water

Outcomes

Product
Name
Type
product
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Type
product
Smiles
[Si](=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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